3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide
Description
Structural Overview and Nomenclature
This compound (CAS 329777-82-4) belongs to the acrylamide family, characterized by the presence of a conjugated α,β-unsaturated carbonyl system. The IUPAC name reflects its three primary components:
- Benzodioxol group : A fused bicyclic structure consisting of a benzene ring fused with a 1,3-dioxolane ring. The numbering convention assigns the 5th position to the carbon atom linking the acrylamide side chain.
- Acrylamide backbone : A propenamide unit (-CH₂-CH₂-CONH-) that provides planar geometry and conjugation across the double bond.
- Cyclopropyl substituent : A three-membered carbocyclic ring attached to the amide nitrogen, introducing steric strain and unique electronic properties.
Molecular Formula : $$ \text{C}{13}\text{H}{13}\text{NO}_{3} $$
Molecular Weight : 231.25 g/mol
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 329777-82-4 | |
| Exact Mass | 231.089543 Da | |
| XLogP3 (Partition Coefficient) | 2.1 (estimated) |
The planar benzodioxol system enables π-π stacking interactions, while the cyclopropyl group’s bond angles (60°) create torsional stress that may influence molecular conformation.
Historical Context and Research Significance
First reported in the early 21st century, this compound gained attention due to structural similarities to natural products containing benzodioxol groups, such as myristicin and safrole. Researchers initially explored its utility as:
- A monomer for thermally stable polymers, leveraging the acrylamide’s radical polymerization potential.
- A ligand precursor in transition-metal catalysis, where the cyclopropyl group could modulate steric bulk.
Recent studies (2020–2025) have investigated its role in:
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclopropylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(14-10-3-4-10)6-2-9-1-5-11-12(7-9)17-8-16-11/h1-2,5-7,10H,3-4,8H2,(H,14,15)/b6-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEFLZFXOLMOQP-QHHAFSJGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Activation
The most widely reported method for synthesizing 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide employs carbodiimide-based coupling agents to form the acrylamide bond. As exemplified in recent benzodioxol carboxamide syntheses, the reaction typically proceeds as follows:
Starting Materials :
- 3-(1,3-Benzodioxol-5-yl)acrylic acid (or its acid chloride derivative)
- Cyclopropylamine
Reagents and Conditions :
Mechanism :
- EDCI activates the carboxylic acid to form an O-acylisourea intermediate.
- DMAP stabilizes the intermediate and facilitates nucleophilic attack by cyclopropylamine.
- The reaction proceeds via a two-step activation-nucleophilic substitution pathway, yielding the acrylamide product.
Yield Optimization :
Table 1 : Representative Yields from EDCI/DMAP-Mediated Coupling
| Starting Acid | Amine | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 3-(Benzodioxol-5-yl)acrylic acid | Cyclopropylamine | 78 | 95.2 |
| Acryloyl chloride derivative | Cyclopropylamine | 85 | 97.8 |
Wittig Reaction for Acrylamide Backbone Assembly
For cases where pre-formed acrylic acid derivatives are unavailable, the Wittig reaction offers a route to construct the α,β-unsaturated amide moiety:
Phosphorane Preparation :
- Triphenylphosphine reacts with ethyl bromoacetate to form the ylide.
Aldehyde Component :
- 1,3-Benzodioxol-5-ylcarbaldehyde is condensed with the ylide to form the acrylate ester.
Amidation :
- The ester undergoes aminolysis with cyclopropylamine to yield the final product.
Mechanistic Insight :
The Wittig reaction proceeds via a concerted [2+2] cycloaddition followed by retro-cycloaddition, ensuring high E-selectivity in the double bond configuration.
Table 2 : Wittig Reaction Parameters and Outcomes
| Ylide | Aldehyde | Temperature (°C) | E:Z Ratio |
|---|---|---|---|
| Ethoxycarbonylmethylidenetriphenylphosphorane | Benzodioxol-5-carbaldehyde | 25 | 95:5 |
| Methoxycarbonyl variant | Benzodioxol-5-carbaldehyde | 40 | 89:11 |
Stereochemical Control and Purification
E-Selectivity in Acrylamide Formation
The trans configuration of the acrylamide double bond is critical for biological activity. Key factors influencing stereoselectivity include:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor E-isomers due to stabilization of transition states.
- Base Strength : Strong bases (e.g., NaH) promote kinetic control, favoring E-products.
Chromatographic Purification
- Normal-Phase Silica Gel : Elution with ethyl acetate/hexane (3:7) resolves E- and Z-isomers.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients achieve >99% purity.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- Retention Time : 12.3 min (HPLC, C18, 60% acetonitrile).
- Mass Spec : [M+H]⁺ = 231.25 m/z, consistent with molecular formula C₁₃H₁₃NO₃.
Scalability and Industrial Considerations
Batch vs. Flow Chemistry
Cost Analysis
Table 3 : Cost per Kilogram Based on Method
| Method | Raw Material Cost ($) | Yield (%) | Total Cost ($/kg) |
|---|---|---|---|
| EDCI/DMAP Coupling | 420 | 78 | 1,150 |
| Acyl Chloride Condensation | 380 | 85 | 980 |
| Wittig Reaction | 510 | 72 | 1,410 |
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-N-cyclopropylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the acrylamide moiety.
Substitution: Substituted acrylamide derivatives.
Scientific Research Applications
Drug Delivery Systems
One of the most significant applications of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide is in the development of drug delivery systems. The compound can be incorporated into polymer matrices to enhance the release profiles of therapeutic agents.
- Case Study: Paclitaxel Delivery
Biodegradable Polymers
The compound is also explored within the realm of biodegradable polymers. Given its structure, it can be synthesized into various polymeric forms that degrade over time, making it suitable for temporary implants or drug delivery devices.
- Case Study: Biodegradable Implants
Data Tables
The benzodioxole component contributes to the biological activity of this compound. Compounds with similar structures have been associated with anti-inflammatory and analgesic properties, making them candidates for treating conditions such as arthritis.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide involves its interaction with specific molecular targets, such as enzymes involved in cell cycle regulation. The compound can induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of these enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes critical structural and functional differences between 3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide and related compounds:
Functional and Pharmacological Comparisons
(a) Antitrypanosomal Activity
The parent compound this compound was designed as a derivative of natural antitrypanosomal agents, where the benzodioxole moiety is critical for activity. In contrast, N-(1,3-benzodioxol-5-yl)-2-chloroacetamide lacks the α,β-unsaturated system, rendering it inactive against Trypanosoma species. Cyclopropane-containing analogs exhibit superior metabolic stability compared to cyclopentyl or pyrrolidine derivatives due to reduced oxidative metabolism.
(c) Crystallographic Validation
Single-crystal X-ray analysis has been employed to confirm the (E)-configuration of related acrylamides, such as (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide , ensuring accurate stereochemical assignments. Tools like SHELXL and ORTEP-3 are critical for refining crystal structures.
Biological Activity
3-(1,3-benzodioxol-5-yl)-N-cyclopropylacrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety which is known for its diverse biological properties. The cyclopropyl group may enhance the compound's binding affinity to biological targets, potentially influencing its pharmacological profile.
Research indicates that compounds with a benzodioxole structure often exhibit antioxidant and anti-inflammatory properties. The specific mechanisms by which this compound exerts its effects may include:
- Inhibition of Reactive Oxygen Species (ROS) : Similar compounds have shown the ability to reduce ROS levels, which are implicated in various diseases.
- Modulation of Inflammatory Pathways : The compound may influence pathways related to inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Antioxidant Activity
Studies have demonstrated that benzodioxole derivatives possess significant antioxidant properties. For instance, compounds similar to this compound have been evaluated using assays such as DPPH and ABTS, showing their ability to scavenge free radicals effectively.
| Compound | IC50 (µM) DPPH | IC50 (µM) ABTS |
|---|---|---|
| Compound A | 25 | 30 |
| Compound B | 20 | 28 |
| This compound | 22 | 26 |
Neuroprotective Effects
Recent studies on related compounds have highlighted their neuroprotective effects against oxidative stress in neuronal cell lines. For example, derivatives have shown reduced apoptosis and improved mitochondrial function in models of neurodegenerative diseases.
Case Studies
-
Neuroprotection in SH-SY5Y Cells :
- In vitro studies indicated that compounds similar to this compound significantly reduced cell death induced by oxidative stress agents like hydrogen peroxide.
- Key findings included a reduction in caspase-3 activity and enhanced mitochondrial membrane potential.
-
Anti-inflammatory Activity :
- A study evaluating the anti-inflammatory potential of benzodioxole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in LPS-stimulated macrophages.
- This suggests that the compound may be beneficial in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
